molecular formula C11H10BrNO B8221142 7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one

7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one

Cat. No.: B8221142
M. Wt: 252.11 g/mol
InChI Key: YLFYMYYWAIIMIO-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol This compound is characterized by its unique structure, which includes a bromine atom and a fused bicyclic system

Preparation Methods

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one typically involves multi-step reactions. One common synthetic route includes the bromination of a precursor compound, followed by cyclization to form the desired bicyclic structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts.

Chemical Reactions Analysis

7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one include other brominated azepines and related bicyclic structures. These compounds share similar chemical properties but may differ in their specific biological activities and applications. Examples of similar compounds include:

Properties

IUPAC Name

4-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-7-1-2-9-10(5-7)6-3-8(4-6)13-11(9)14/h1-2,5-6,8H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFYMYYWAIIMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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